(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Historical Context and Discovery
The development of (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride emerged from decades of research into pyrrolidine-based amino acid derivatives and their synthetic applications. The broader field of pyrrolidine chemistry gained momentum following early investigations into stereoselective synthesis methods, particularly those involving chlorosulfonyl isocyanate addition reactions to natural terpenes. Historical precedent for similar compounds can be traced to patent literature from the 1980s, where processes for preparing bromo-substituted proline derivatives were first documented, establishing foundational synthetic pathways for halogenated pyrrolidine carboxylic acids.
The specific stereochemical configuration of this compound reflects advances in asymmetric synthesis techniques developed throughout the late twentieth and early twenty-first centuries. Research into chiral pool synthesis and enantiopure beta-amino acid derivatives provided the theoretical framework necessary for producing compounds with defined stereochemistry. The recognition of this compound by its Chemical Abstracts Service number 1217836-26-4 indicates its formal entry into chemical databases and commercial availability for research purposes.
The evolution of reductive amination techniques, particularly those employing sodium triacetoxyborohydride as a reducing agent, contributed significantly to the synthetic accessibility of benzyl-substituted pyrrolidine derivatives. These methodological advances enabled researchers to efficiently construct the carbon-nitrogen bonds characteristic of this compound class while maintaining stereochemical integrity throughout the synthetic sequence.
Significance in Pyrrolidine Chemistry
Within the broader context of pyrrolidine chemistry, this compound occupies a unique position due to its structural complexity and synthetic versatility. Pyrrolidine derivatives represent a fundamental class of nitrogen-containing heterocycles that serve as crucial scaffolds in medicinal chemistry, with their five-membered ring structure providing conformational rigidity while allowing for diverse substitution patterns. The incorporation of the bromobenzyl substituent at the 2-position introduces additional synthetic handles for further chemical elaboration through various coupling reactions.
The compound demonstrates the principle of functional group tolerance in pyrrolidine chemistry, where multiple reactive sites can coexist without compromising synthetic utility. The presence of the carboxylic acid functionality enables participation in amide bond formation reactions, while the bromine atom provides opportunities for palladium-catalyzed cross-coupling reactions, expanding the synthetic potential of this scaffold. This dual functionality exemplifies modern approaches to building block design in pharmaceutical chemistry.
Recent advances in multisubstituted pyrrolidine synthesis have highlighted the importance of one-pot cycloaddition reactions involving araldehydes, amino acid esters, and chalcones under catalytic conditions. These methodological developments demonstrate the continued evolution of pyrrolidine synthesis, with compounds like this compound serving as benchmarks for synthetic accessibility and functional group compatibility.
Classification within Amino Acid Derivatives
This compound belongs to the specialized category of heterocyclic beta-amino acids, specifically those derived from five-membered pyrrolidine rings. This classification places the compound within a broader family of non-proteinogenic amino acids that have garnered significant attention due to their unique structural features and biological activities. The heterocyclic nature of the pyrrolidine ring distinguishes these compounds from linear beta-amino acids, providing additional conformational constraints that can influence biological activity and synthetic utility.
The compound can be further classified as a substituted proline derivative, where the traditional proline structure has been modified through the addition of the bromobenzyl substituent. This modification represents a departure from canonical amino acid structures while maintaining the core pyrrolidine-carboxylic acid framework that defines proline and its analogues. The stereochemical designation (S) indicates the absolute configuration at the chiral center, which is crucial for biological activity and synthetic applications.
Table 1: Classification of Pyrrolidine-Based Amino Acid Derivatives
| Category | Structural Feature | Representative Examples | Key Properties |
|---|---|---|---|
| Type 1 Heterocyclic | Acetic acid substitution | Pyrrolidine-2-acetic acid | Extended carbon chain |
| Type 2 Heterocyclic | Carboxylic acid at ring position | 3-Pyrrolidine carboxylic acid | Direct ring attachment |
| Substituted Prolines | Benzyl substituents | (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid | Enhanced synthetic versatility |
| Bridged Structures | Fused ring systems | Tabersonine derivatives | Conformational rigidity |
Within the amino acid derivative classification system, this compound represents an example of structural diversity achievable through systematic modification of natural amino acid templates. The brominated aromatic substituent introduces electronic effects that can modulate the compound's reactivity and binding properties, making it particularly valuable for structure-activity relationship studies in pharmaceutical research.
Current Research Landscape
The contemporary research landscape surrounding this compound encompasses multiple areas of investigation, ranging from synthetic methodology development to pharmaceutical applications. Current synthetic approaches focus on optimizing reaction conditions to maximize yield and stereochemical purity, with particular attention to catalytic hydrogenation methods that preserve the desired stereochemistry. Research has demonstrated that careful control of reaction parameters can achieve high stereoselectivity, avoiding the racemization issues commonly encountered with similar substrates.
Table 2: Current Synthetic Approaches and Yields
| Synthetic Method | Reaction Conditions | Typical Yield | Stereochemical Outcome |
|---|---|---|---|
| Direct Alkylation | Basic conditions, room temperature | 70-85% | Potential racemization |
| Catalytic Hydrogenation | Palladium catalyst, hydrogen atmosphere | 80-95% | Retention of configuration |
| Reductive Amination | Sodium triacetoxyborohydride, dichloroethane | 85-92% | High stereoselectivity |
| Mixed Anhydride Coupling | N-protection, coupling agents | 75-90% | Configurationally stable |
Contemporary pharmaceutical research has identified this compound as a valuable building block for developing drugs targeting neurological disorders. The structural features of the molecule, particularly the bromobenzyl substituent and pyrrolidine core, provide multiple sites for molecular recognition and binding to biological targets. Research into structure-activity relationships has highlighted the importance of the specific stereochemical configuration in determining biological activity.
The compound's role in chiral catalysis represents another significant area of current research interest. The chiral nature of the molecule makes it valuable as a catalyst or chiral auxiliary in asymmetric synthesis, particularly for producing enantiomerically pure compounds required in pharmaceutical manufacturing. This application demonstrates the compound's utility beyond its direct biological activity, positioning it as a versatile tool in synthetic organic chemistry.
Properties
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLDJKMSRXAMF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661590 | |
| Record name | 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217836-26-4 | |
| Record name | 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHBrClN O
- Molecular Weight : Approximately 300.62 g/mol
- Structural Features : The presence of a bromobenzyl group enhances reactivity and biological interactions, making it a valuable candidate for pharmacological research.
Research indicates that this compound may interact with various biological targets, influencing cellular signaling pathways. Its dual action as both an agonist and antagonist at specific receptors is crucial for its pharmacological effects.
Key Interactions:
- Receptor Modulation : The compound may modulate receptor activity, impacting neurotransmitter systems involved in neurological disorders.
- Enzyme Inhibition : It may inhibit or activate enzymes critical in metabolic pathways, suggesting potential use in treating conditions like hypertension and ischemic diseases .
In Vitro Assays
Several studies have assessed the biological activity of this compound through various in vitro assays:
- Anticancer Activity :
- In vitro studies demonstrated the compound's potential anticancer properties against various cell lines, including A549 (lung adenocarcinoma) cells. The compound showed cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
- Table 1 summarizes the anticancer activity observed across different studies.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl | A549 | 25 | |
| Cisplatin | A549 | 10 |
- Antimicrobial Activity :
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurological Disorders :
- A study explored its effects on neurotransmitter systems, indicating that it may alleviate symptoms associated with anxiety and depression by modulating serotonin receptors.
- Cardiovascular Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Patterns and Physicochemical Properties
The compound belongs to a family of benzyl-substituted pyrrolidine carboxylic acid derivatives. Key structural analogues include:
Table 1: Comparative Overview of Structural Analogues
Key Observations :
Halogen Substitution Effects: The 3-bromobenzyl substituent in the target compound confers higher molecular weight and lipophilicity compared to 2-fluorobenzyl (259.70 g/mol) and 2,4-dichlorobenzyl (310.60 g/mol) derivatives . Bromine’s larger atomic radius and polarizability may enhance interactions with hydrophobic binding pockets in biological targets.
Stereochemical Variations :
- The (2S,4R)-4-(3-Bromobenzyl) isomer (CAS 1049734-10-2) shares the same molecular weight as the target compound but differs in stereochemistry at the 4-position of the pyrrolidine ring. This variation could lead to divergent biological activities, as stereochemistry often dictates binding specificity .
Purity and Commercial Availability :
- The target compound is available at ≥98% purity, exceeding the 95% purity of the 2-fluorobenzyl and trans-4-substituted analogues .
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride generally involves:
- Formation of the pyrrolidine ring : This is often achieved through cyclization reactions of appropriate amino acid or amino alcohol precursors.
- Introduction of the 3-bromobenzyl substituent : Typically via nucleophilic substitution or alkylation of the pyrrolidine nitrogen or carbon center.
- Installation of the carboxylic acid group : Through carboxylation reactions or by starting from amino acid derivatives.
- Conversion to the hydrochloride salt : By treatment with hydrochloric acid to improve stability and handling.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine derivatives : The pyrrolidine ring is often constructed from protected amino acids or synthesized via cyclization of amino alcohols.
- 3-Bromobenzyl bromide : Used as the electrophilic source of the 3-bromobenzyl group.
- Protecting groups : tert-Butoxycarbonyl (Boc) is commonly used to protect the pyrrolidine nitrogen during functionalization to prevent side reactions.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Boc Protection | Protect pyrrolidine nitrogen with Boc group | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Prevents undesired reactions during alkylation |
| 2. Alkylation | Alkylate the pyrrolidine ring at the 2-position with 3-bromobenzyl bromide | Base (e.g., NaH or K2CO3), polar aprotic solvent (DMF, THF), temperature control (40–100°C) | Chiral catalysts or auxiliaries may be used to ensure (S)-configuration |
| 3. Deprotection | Remove Boc protecting group | Acidic hydrolysis (e.g., HCl in dioxane or aqueous HCl) | Yields free amine |
| 4. Carboxylation or Hydrolysis | Introduce or liberate carboxylic acid group | Hydrolysis with alkali bases (LiOH, NaOH, KOH) or carboxylation with CO2 under basic conditions | Hydrolysis conditions optimized to minimize impurities |
| 5. Salt Formation | Conversion to hydrochloride salt | Treatment with HCl gas or aqueous HCl | Enhances compound stability and crystallinity |
Catalysts and Reagents
- Chiral Catalysts : Palladium acetate and tert-butyl XPhos have been reported to improve coupling efficiency in halogenated aromatic systems during alkylation steps, preserving stereochemistry.
- Reducing Agents : For related pyrrolidine carboxylic acid derivatives, reagents like sodium borohydride or lithium aluminum hydride may be used for selective reductions.
- Bases for Hydrolysis : Lithium hydroxide, sodium hydroxide, and potassium hydroxide are preferred for hydrolysis steps to convert esters or protected intermediates to the free acid.
Reaction Conditions and Optimization
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are favored for alkylation steps due to their ability to stabilize charged intermediates.
- Temperature : Controlled heating between 40°C and 100°C is used to balance reaction rate and stereochemical integrity.
- Protection/Deprotection : Boc protection/deprotection cycles are carefully timed to avoid racemization or side reactions.
Advantages of the Method
- Use of cheap raw materials and simple operational steps .
- Mild reaction conditions that minimize impurity formation .
- Effective stereochemical control ensuring high enantiomeric purity.
- Scalable for industrial production with cost efficiency.
Example from Patent Literature (Adapted)
| Example No. | Step | Description | Outcome |
|---|---|---|---|
| Example 7 | Preparation of (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | Catalytic hydrogenation with chiral catalyst, Boc protection, and esterification | High yield of chiral pyrrolidine intermediate |
| Example 10 | Preparation of (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole | Hydrolysis of esters under alkaline conditions | Pure carboxylic acid intermediate |
| Example 13 | Preparation of (S)-2-carboxyl-4-(ethoxycarbonyl) pyrrolidine | Ester hydrolysis and salt formation | Final pyrrolidine carboxylic acid derivative |
Analytical and Purification Techniques
- Purification : Recrystallization from mixed solvents (e.g., ethanol/water) to obtain high purity.
- Characterization : NMR spectroscopy (1H, 13C), HPLC-MS for purity and stereochemical verification, and X-ray crystallography for absolute configuration confirmation.
- Salt Formation : Conversion to hydrochloride salt enhances crystallinity and stability, facilitating handling and storage.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Pyrrolidine derivatives, 3-bromobenzyl bromide | Commercially available |
| Protecting group | Boc (tert-butoxycarbonyl) | Protects amine during alkylation |
| Alkylation base | NaH, K2CO3 | Strong bases for nucleophilic substitution |
| Solvent | DMF, THF | Polar aprotic solvents preferred |
| Temperature | 40–100°C | Controlled to maintain stereochemistry |
| Hydrolysis base | LiOH, NaOH, KOH | For ester to acid conversion |
| Salt formation | HCl (aqueous or gas) | Produces hydrochloride salt |
| Purification | Recrystallization, chromatography | Ensures >95% purity |
| Catalysts | Pd(OAc)2, tert-butyl XPhos | For coupling and stereoselectivity |
Q & A
Q. What synthetic routes are recommended for preparing (S)-2-(3-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective alkylation of a pyrrolidine-2-carboxylic acid precursor. Key steps include:
- Chiral Resolution : Use (S)-proline derivatives as starting materials to preserve stereochemistry. For example, alkylation of (S)-pyrrolidine-2-carboxylic acid with 3-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) .
- Hydrochloride Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization to isolate the hydrochloride salt .
- Critical Parameters : Monitor reaction temperature (0–25°C) and use anhydrous solvents to minimize racemization. Verify enantiopurity via chiral HPLC (e.g., using a Chiralpak® column) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 3-bromobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine backbone (δ 1.5–3.5 ppm) .
- LCMS : Use electrospray ionization (ESI) to detect the molecular ion peak (expected [M+H]+ at m/z 321.6) and assess purity (>95%) .
- Elemental Analysis : Validate chloride content (~11% for the hydrochloride salt) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Stereochemical Impurities : Verify enantiopurity using chiral HPLC and compare with reference standards .
- Assay Conditions : Standardize cell-based assays (e.g., receptor binding assays) with controlled pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Batch Variability : Characterize multiple synthetic batches via LCMS and NMR to identify impurities (e.g., diastereomers or unreacted starting materials) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents at the benzyl (e.g., 4-fluoro, 4-cyano) or pyrrolidine (e.g., methyl, fluoro) positions .
- In Vitro Screening : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., proteases) using fluorescence polarization or SPR assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. What strategies minimize diastereomer formation during the alkylation step of the synthesis?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., LDA) to favor axial attack during alkylation, reducing diastereomer formation .
- Low-Temperature Reactions : Conduct reactions at –20°C to slow racemization .
- In Situ Monitoring : Track diastereomer ratios via LCMS at intermediate stages .
Q. How can collision cross-section (CCS) data improve the characterization of this compound in mass spectrometry?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
